molecular formula C10H12N2O2 B1276914 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid CAS No. 68708-27-0

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1276914
CAS RN: 68708-27-0
M. Wt: 192.21 g/mol
InChI Key: LDDVELARZBGXHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-amino-tetrahydroquinoline-3-carboxylic acid has been explored through different methods. One study describes a convenient method for synthesizing 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives from tetrahydroisoquinoline-3-carboxylic acid using a sydnone intermediate under acidic conditions, yielding good results . Another paper reports the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, supported by ab initio quantum-chemical calculations to propose a plausible mechanism .

Molecular Structure Analysis

The molecular structure of 2-amino-tetrahydroquinoline-3-carboxylic acid derivatives is characterized by the tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a cyclohexane ring. The presence of amino and carboxylic acid functional groups provides sites for further chemical modifications and plays a crucial role in the biological activity of these compounds. The studies do not provide detailed molecular structure analysis but focus on the synthesis and potential mechanisms of formation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include cyclization and substitution reactions. For instance, the formation of 2-amino-1,2-dihydroisoquinoline-3(4H)-one derivatives involves the intermediate formation of a sydnone, which undergoes further transformation under acidic conditions . The synthesis of 2-substituted tetrahydroquinoline carboxylic acids involves a reaction between acyl- or aroylpyruvic acids and an amino cyclohexenone, indicating the versatility of these compounds in undergoing various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-tetrahydroquinoline-3-carboxylic acid derivatives are influenced by their structural features. The presence of amino and carboxylic acid groups suggests that these compounds would exhibit both acidic and basic properties, making them amphoteric. They are likely to have good solubility in polar solvents due to the presence of these functional groups. The exact physical properties such as melting point, boiling point, and solubility would depend on the specific substituents present on the tetrahydroquinoline core. The papers provided do not detail these properties, as the focus is primarily on the synthesis and potential reaction mechanisms .

Scientific Research Applications

  • Synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
    • Application : This compound is used in the synthesis of other organic compounds .
    • Method : The synthesis of 2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid can be achieved by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate .
    • Results : The reaction results in the formation of 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile .

Future Directions

For more detailed information, you can refer to the Enamine product page .

properties

IUPAC Name

2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h5H,1-4H2,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDDVELARZBGXHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 3
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 4
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 5
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Amino-5,6,7,8-tetrahydroquinoline-3-carboxylic acid

Citations

For This Compound
2
Citations
YM Yutilov, RK Alan - Advances in Heterocyclic Chemistry, 2005 - books.google.com
The subjects of this review are syntheses, chemical and other properties of imidazo [4, 5-b] pyridine (IbP)(1), imidazo [4, 5-c] pyridine (IcP)(2) and their derivatives. The practical …
Number of citations: 33 books.google.com
МЮ Гаврилов, ГН Новоселова, ЕВ Рудометова… - 1999 - elibrary.ru
5-Нитрофурфурилиденгидразид 2-амино-5, 6, 7, 8-тетрагидрохинолин-3-карбоновой кислоты формулы I получают взаимодействием гидразида 2-амино-5, 6, 7, 8-…
Number of citations: 0 elibrary.ru

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